Azaquinzole, (R)-
CAS No.: 99780-88-8
Cat. No.: VC4134356
Molecular Formula: C12H16N2
Molecular Weight: 188.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99780-88-8 |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 |
| IUPAC Name | (11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline |
| Standard InChI | InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m0/s1 |
| Standard InChI Key | SCVCXWHEHAKJCG-LBPRGKRZSA-N |
| Isomeric SMILES | C1CN2CCNC[C@H]2C3=CC=CC=C31 |
| SMILES | C1CN2CCNCC2C3=CC=CC=C31 |
| Canonical SMILES | C1CN2CCNCC2C3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Azaquinzole, (R)-, systematically named (11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline, features a fused bicyclic system combining a pyrazine ring and an isoquinoline moiety . The stereocenter at position 11b confers chirality, with the (R)-configuration dictating its spatial orientation. The SMILES notation explicitly defines the stereochemistry, while the InChIKey provides a unique identifier for computational studies .
Table 1: Key Identifiers of Azaquinzole, (R)-
| Property | Value |
|---|---|
| CAS Registry Number | 99780-88-8 |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | (11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline |
| PubChem CID | 45115739 |
Stereochemical Considerations
Synthesis and Purification
Synthetic Pathways
While explicit synthesis protocols for (R)-azaquinzole remain undisclosed in public databases, its structure implies possible routes involving Pictet-Spengler cyclization or reductive amination strategies. The presence of the tetrahydropyrazine ring suggests intramolecular cyclization of a precursor diamine with an appropriate carbonyl compound . Asymmetric catalysis methods, such as chiral auxiliary-mediated synthesis or enzymatic resolution, might be employed to achieve enantiomeric purity.
Analytical Characterization
High-performance liquid chromatography (HPLC) with chiral stationary phases would be essential for verifying enantiomeric excess. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data in PubChem confirm the molecular formula and basic connectivity but lack detailed spectral assignments . Fourier-transform infrared (FTIR) could validate functional groups, particularly the secondary amine vibrations expected around 3300 cm .
Physicochemical Properties
Crystallographic Data
No single-crystal X-ray structures are currently available, limiting insights into its solid-state packing and hydrogen-bonding networks. Computational modeling using density functional theory (DFT) could predict lattice energies and polymorphic forms.
Pharmacological Profile
Mechanism of Action
Though direct target data are unavailable, structural similarities to known σ receptor ligands (e.g., pentazocine) hint at potential neuromodulatory effects . Molecular docking simulations could explore interactions with these receptors, which regulate neurotransmitter release and cellular stress responses.
Preclinical Studies
In vivo toxicological data and metabolic profiles are absent from public records. Pharmacokinetic parameters such as bioavailability, half-life, and tissue distribution require empirical determination. Comparative studies with the (S)-enantiomer might reveal stereospecific effects on absorption and metabolism .
Regulatory and Industrial Status
Patent Landscape
The compound appears in US Patent 9828374 (Example 15) as an intermediate in antipsychotic drug synthesis . This suggests proprietary interest in its application for central nervous system disorders, though clinical development status remains unclear.
Customs Classification
Listed under Canadian Customs Tariff 9913.00.00, azaquinzole falls under provisions for specialty pharmaceuticals requiring specific import/export documentation . This classification aligns with compounds undergoing preclinical evaluation rather than commercial distribution.
Future Research Directions
Target Deconvolution
High-throughput screening against kinase panels or GPCR libraries could identify putative molecular targets. CRISPR-Cas9 gene editing might validate target engagement in disease-relevant cellular models.
Prodrug Development
Given the compound’s secondary amines, prodrug strategies using carbamate or amide linkages could enhance oral bioavailability. Salt forms, exemplified by the (S)-enantiomer’s dihydrochloride , may improve aqueous solubility for parenteral formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume